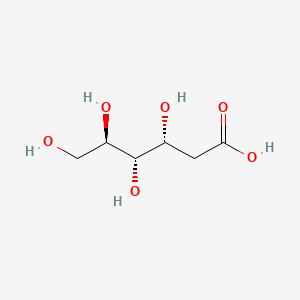
2-deoxy-D-gluconic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-D-gluconic acid is a derivative of D-gluconic acid lacking the 2-hydroxy group. It is a conjugate acid of a 2-deoxy-D-gluconate.
Aplicaciones Científicas De Investigación
Cancer Treatment
2-Deoxy-D-gluconic acid has been identified as a potential agent for inhibiting cancer cell growth. Its mechanism involves the inhibition of glycolysis, which is crucial for the energy metabolism of rapidly proliferating cancer cells.
- Case Study : In a study involving mouse xenograft models, the combination of this compound with metformin significantly inhibited tumor growth. This combination therapy targets the metabolic pathways that cancer cells rely on for energy production .
Anti-Inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating immune responses and reducing inflammatory mediators.
- Research Findings : In murine models of inflammatory diseases, treatment with this compound resulted in decreased infiltration of inflammatory cells and reduced oxidative stress in lung tissues .
| Study | Model | Outcome |
|---|---|---|
| Chiaravalli et al. | ADPKD Model | Reduced cyst formation |
| LPS-induced Pulmonary Inflammation | Mouse Model | Diminished inflammatory responses |
COVID-19 Treatment
Recently, this compound has been investigated as an adjunct therapy for COVID-19 patients. It works by limiting viral proliferation through energy restriction in infected cells.
- Clinical Trial : A Phase II trial showed that adding this compound to standard care improved outcomes in moderate to severe COVID-19 cases by reducing the need for supplemental oxygen .
Glucose Metabolism Studies
Due to its structural similarity to glucose, this compound is utilized in metabolic research to study glucose uptake and metabolism.
- Methodology : The use of radiolabeled this compound allows researchers to trace glucose metabolism in various tissues, providing insights into metabolic disorders and brain activity .
| Application | Method | Purpose |
|---|---|---|
| PET Imaging | [^18F]-labeled this compound | Measure cerebral glucose metabolism |
| Tracer Studies | [^14C]-deoxyglucose | Assess glucose uptake in tissues |
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical methods, including enzymatic oxidation of 2-deoxy-D-glucose.
- Synthesis Example : The oxidation process using extracts from Pseudomonas aeruginosa has been documented, showcasing an efficient method to produce this compound .
Future Perspectives
The ongoing research into the applications of this compound suggests its potential as a therapeutic agent across multiple domains:
- Continued exploration in cancer therapy could lead to novel treatment protocols.
- The role of this compound in metabolic disorders may provide new diagnostic tools.
- Its antiviral properties could pave the way for developing broad-spectrum antiviral drugs targeting glycolytic pathways.
Análisis De Reacciones Químicas
Acetylation and Lactonization with Hot Acetic Anhydride–Sodium Acetate
Reaction of 2-amino-2-deoxy-D-gluconic acid with hot acetic anhydride and sodium acetate produces three major lactone derivatives :
| Product | Structure Description | Proportion (%) |
|---|---|---|
| 2-Acetamido-6-acetoxyhexa-2,4-dien-5-olide (1) | δ-lactone with conjugated diene system | ~20 |
| (Z)-2-Acetamido-6-acetoxyhexa-2,4-dien-4-olide (2) | γ-lactone (Z-configuration) | ~45 |
| (E)-2-Acetamido-6-acetoxyhexa-2,4-dien-4-olide (3) | γ-lactone (E-configuration) | ~35 |
-
Mechanistic Insights :
Structural Revisions from Prior Studies
-
Reassignment of acetylated derivatives used in glycosylation studies.
-
Clarification of NMR and X-ray crystallography data for γ-lactones.
Comparative Reaction Table
Research Implications
Propiedades
Número CAS |
3442-69-1 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3-4,6-9,12H,1-2H2,(H,10,11)/t3-,4-,6+/m1/s1 |
Clave InChI |
PALQXFMLVVWXFD-KODRXGBYSA-N |
SMILES |
C(C(C(C(CO)O)O)O)C(=O)O |
SMILES isomérico |
C([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O |
SMILES canónico |
C(C(C(C(CO)O)O)O)C(=O)O |
Sinónimos |
2-deoxy-D-gluconate 2-deoxy-D-gluconic acid 2-deoxygluconic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















